1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
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Overview
Description
“1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine” is a chemical compound used as a pharmaceutical intermediate . It is also known as "2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester" .
Molecular Structure Analysis
The molecular formula of this compound is C16H26BN3O2 . It contains a piperazine ring, a pyridine ring, and a boronic ester group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that boronic esters like this one are often used in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 303.21 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Transesterification Reactions
It is also used in transesterification reactions . Transesterification is a chemical reaction that involves the exchange of an ester group with an alcohol. These reactions are often used to produce biodiesel .
Synthesis of DYRK1A Inhibitors
The compound is used in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors . DYRK1A is a protein kinase that is implicated in several diseases, including Down syndrome, Alzheimer’s disease, and cancer .
JAK2 Inhibitors for Myeloproliferative Disorders Therapy
It is used in the preparation of amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 is a protein tyrosine kinase involved in a specific subset of cytokine receptor signaling pathways .
TGF-β1 and Activin A Signalling Inhibitors
The compound is used in the synthesis of pyridine derivatives as TGF-β1 and activin A signalling inhibitors . These are proteins involved in cell differentiation, embryogenesis, and homeostasis .
c-Met Kinase Inhibitors for Cancer Treatment
It is used in the synthesis of MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer . c-Met is a protein that in humans is encoded by the MET gene, and it has been implicated in the development and progression of cancer .
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of intermediates for generating conjugated copolymers .
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to participate in borylation reactions in the presence of a palladium catalyst .
Biochemical Pathways
The compound may be involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process forms part of the synthesis of various organic compounds, including conjugated copolymers .
Pharmacokinetics
The compound is a solid at room temperature, and its melting point is between 125-1257° C .
Result of Action
The result of the compound’s action is likely the formation of borylated products, which can be used in further chemical reactions . These products can be used in the synthesis of various organic compounds, including conjugated copolymers .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the borylation reactions in which it participates are typically carried out in the presence of a palladium catalyst . Additionally, the compound is stable at room temperature, but its properties may change at higher temperatures .
properties
IUPAC Name |
1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQXFNGVIIPCSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377794 |
Source
|
Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine | |
CAS RN |
918524-63-7 |
Source
|
Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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